3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine
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Overview
Description
3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine: is a chemical compound with the molecular formula C13H8Br2N2 and a molecular weight of 352.02 g/mol It is a derivative of pyridine, characterized by the presence of cyano, dibromo, methyl, and phenyl substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of bromine or brominating agents, solvents like acetonitrile or dichloromethane, and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures and environmental controls are crucial in industrial settings to handle the reactive bromine compounds and other hazardous materials involved .
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or DMF.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, thioethers, or ethers.
Oxidation Products: Carboxylic acids or other oxidized derivatives.
Reduction Products: Amines or other reduced derivatives.
Scientific Research Applications
Chemistry: 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials, pharmaceuticals, and agrochemicals .
Biology and Medicine: In biological research, this compound can be used to study the effects of pyridine derivatives on biological systems. It may serve as a lead compound in drug discovery, particularly in the development of new therapeutic agents targeting specific enzymes or receptors .
Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals, dyes, and pigments. It can also be employed in the development of advanced materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The cyano and bromine groups can form specific interactions with biological molecules, influencing their activity and function. The exact pathways and molecular targets would be determined through detailed biochemical and pharmacological studies .
Comparison with Similar Compounds
- 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine
- 3-Cyano-4,6-difluoro-2-methyl-5-phenylpyridine
- 3-Cyano-4,6-diiodo-2-methyl-5-phenylpyridine
Comparison: Compared to its analogs with different halogen substituents, 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine exhibits unique reactivity and physical properties. The bromine atoms provide a balance between reactivity and stability, making it suitable for various chemical transformations. Its unique combination of substituents also imparts specific electronic and steric effects, influencing its behavior in chemical and biological systems .
Properties
IUPAC Name |
4,6-dibromo-2-methyl-5-phenylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2N2/c1-8-10(7-16)12(14)11(13(15)17-8)9-5-3-2-4-6-9/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAOKAASGBWYOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)Br)C2=CC=CC=C2)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561126 |
Source
|
Record name | 4,6-Dibromo-2-methyl-5-phenylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127581-39-9 |
Source
|
Record name | 4,6-Dibromo-2-methyl-5-phenyl-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127581-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dibromo-2-methyl-5-phenylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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